molecular formula C12H14O B11915175 4-Isopropyl-1H-inden-6-ol

4-Isopropyl-1H-inden-6-ol

Cat. No.: B11915175
M. Wt: 174.24 g/mol
InChI Key: JZHTXFMPMDDELT-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-inden-6-ol is a bicyclic aromatic compound featuring an indene core substituted with an isopropyl group at position 4 and a hydroxyl group at position 5. The hydroxyl group at position 6 enhances its solubility in polar solvents, while the isopropyl substituent contributes to steric effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

7-propan-2-yl-3H-inden-5-ol

InChI

InChI=1S/C12H14O/c1-8(2)12-7-10(13)6-9-4-3-5-11(9)12/h3,5-8,13H,4H2,1-2H3

InChI Key

JZHTXFMPMDDELT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC2=C1C=CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1H-inden-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-isopropylbenzaldehyde, a series of reactions including aldol condensation, cyclization, and subsequent reduction can yield the desired compound.

Industrial Production Methods

Industrial production of 4-Isopropyl-1H-inden-6-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1H-inden-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the isopropyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indene core or the isopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-isopropyl-1H-inden-6-one.

    Reduction: Formation of 4-isopropyl-1H-indene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Isopropyl-1H-inden-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropyl-1H-inden-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the indene core can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Isopropyl-1H-inden-6-ol, we compare it with three classes of analogs: indenols with varying substituents, indenes without hydroxyl groups, and structurally related bicyclic systems (e.g., indoles). Key parameters include synthetic routes, spectroscopic properties, and functional group effects.

Table 1: Structural and Functional Comparison

Compound Substituents Key Functional Groups Synthetic Method Notable Properties
4-Isopropyl-1H-inden-6-ol C4: isopropyl; C6: -OH Hydroxyl, isopropyl Undocumented* Expected polar/apolar duality
5-Methyl-1H-inden-7-ol C5: methyl; C7: -OH Hydroxyl, methyl Friedel-Crafts alkylation Higher water solubility
1H-Indene-3-carboxylic acid C3: -COOH Carboxylic acid Oxidation of indene High acidity (pKa ~4.5)
3-(2-Azidoethyl)-1H-indol-5-ol (from ) C3: azidoethyl; C5: -OH Hydroxyl, triazole CuAAC click chemistry Antioxidant activity

Key Observations:

Synthetic Complexity :

  • Unlike the triazole-containing indole derivative in (synthesized via CuI-catalyzed azide-alkyne cycloaddition ), 4-Isopropyl-1H-inden-6-ol lacks documented synthetic protocols. Its preparation would likely require regioselective Friedel-Crafts alkylation or hydroxylation strategies.

Spectroscopic Signatures: The hydroxyl group in 4-Isopropyl-1H-inden-6-ol would produce a distinct $ ^1H $-NMR signal near δ 5–6 ppm (similar to indenols in Table 1). The isopropyl group’s methyl protons would resonate as a septet (~δ 1.2–1.5 ppm). This contrasts with the azidoethyl-indole compound in , where the triazole proton appears at δ 8.62 ppm .

Conversely, the isopropyl group may reduce crystallinity compared to simpler analogs like 5-Methyl-1H-inden-7-ol.

Biological Relevance: While highlights antioxidant activity in triazole-indole hybrids , 4-Isopropyl-1H-inden-6-ol’s bioactivity remains unexplored.

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